Ethyl 4-(1H-pyrrol-1-yl)benzoate: A Technical Guide for Drug Development Professionals
Ethyl 4-(1H-pyrrol-1-yl)benzoate: A Technical Guide for Drug Development Professionals
CAS Number: 5044-37-1
This technical guide provides a comprehensive overview of ethyl 4-(1H-pyrrol-1-yl)benzoate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, experimental protocols for its synthesis, and insights into its biological activities and potential mechanisms of action, particularly through its derivatives.
Chemical and Physical Properties
Ethyl 4-(1H-pyrrol-1-yl)benzoate is a stable, solid organic compound. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 5044-37-1 | [1] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Melting Point | 74 °C | [1] |
| Boiling Point | 122 °C | [1] |
| Density | 1.08 g/cm³ | [1] |
Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate
The synthesis of ethyl 4-(1H-pyrrol-1-yl)benzoate is most commonly achieved through a Paal-Knorr pyrrole synthesis or a Clauson-Kaas reaction. Both methods involve the condensation of a primary amine with a 1,4-dicarbonyl compound or its equivalent.
Experimental Protocol: Clauson-Kaas Pyrrole Synthesis
This protocol describes a microwave-assisted Clauson-Kaas synthesis, which offers a greener and more efficient approach compared to traditional methods.[2][3]
Materials:
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Ethyl 4-aminobenzoate
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2,5-Dimethoxytetrahydrofuran
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Glacial Acetic Acid
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Microwave reactor
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Round-bottom flask
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Magnetic stirrer
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Standard laboratory glassware
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Solvents for extraction and purification (e.g., ethyl acetate, hexane)
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Drying agent (e.g., anhydrous sodium sulfate)
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a microwave-safe vessel, combine ethyl 4-aminobenzoate (1 equivalent) and 2,5-dimethoxytetrahydrofuran (1 to 1.3 equivalents).[2]
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Solvent Addition: Add glacial acetic acid as the solvent.[2]
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Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 170 °C for 10-30 minutes.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
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Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product with a suitable organic solvent, such as ethyl acetate.
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Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure ethyl 4-(1H-pyrrol-1-yl)benzoate.
Logical Workflow for Clauson-Kaas Synthesis
Caption: Workflow for the microwave-assisted Clauson-Kaas synthesis.
Biological Activity and Potential Applications in Drug Development
Derivatives of ethyl 4-(1H-pyrrol-1-yl)benzoate have demonstrated significant potential as antimicrobial agents, particularly with antitubercular and antibacterial activities. These compounds have been identified as inhibitors of key enzymes in bacterial metabolic pathways.
Inhibition of Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (ENR)
Research has shown that derivatives of ethyl 4-(1H-pyrrol-1-yl)benzoate can act as dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), both of which are crucial for the survival of Mycobacterium tuberculosis.
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Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial cell death.
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Enoyl-Acyl Carrier Protein Reductase (ENR): This enzyme is a key component of the fatty acid synthase II (FAS-II) system in bacteria, which is responsible for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. Inhibition of ENR compromises the integrity of the cell wall, resulting in bactericidal effects.
Signaling Pathway of DHFR Inhibition
Caption: Mechanism of action of DHFR inhibitors.
Conclusion
Ethyl 4-(1H-pyrrol-1-yl)benzoate serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have shown promising activity against critical bacterial targets, highlighting its importance for researchers and scientists in the field of drug development. The synthetic protocols outlined in this guide provide a foundation for the efficient production of this compound, enabling further investigation into its biological properties and the development of new and effective antimicrobial drugs.
